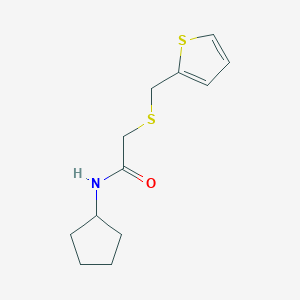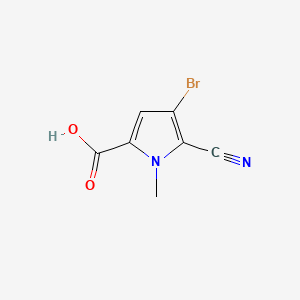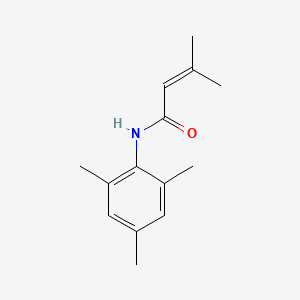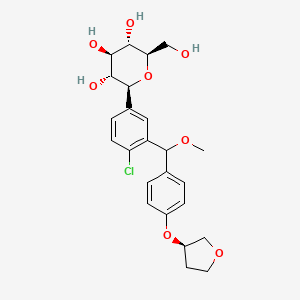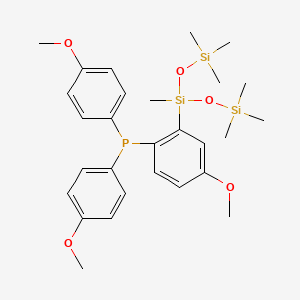
1,1'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) is a complex organic compound that features a fluorene core substituted with two triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylfluorene, which is reacted with appropriate triazole precursors.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) can undergo various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Scientific Research Applications
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Chemical Sensors: It can be employed in the development of chemical sensors due to its ability to interact with various analytes.
Mechanism of Action
The mechanism of action of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. The fluorene core provides a rigid framework that enhances the compound’s stability and electronic properties .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole): This compound is similar in structure but features carbazole rings instead of triazole rings.
2,7-Dibromo-9,9-dimethylfluorene: Another related compound, used as a precursor in various synthetic routes.
Uniqueness
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) is unique due to the presence of triazole rings, which impart distinct electronic and coordination properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .
Properties
Molecular Formula |
C19H16N6 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[9,9-dimethyl-7-(1,2,4-triazol-1-yl)fluoren-2-yl]-1,2,4-triazole |
InChI |
InChI=1S/C19H16N6/c1-19(2)17-7-13(24-11-20-9-22-24)3-5-15(17)16-6-4-14(8-18(16)19)25-12-21-10-23-25/h3-12H,1-2H3 |
InChI Key |
UBNGHHIBMBKNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N3C=NC=N3)C4=C1C=C(C=C4)N5C=NC=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
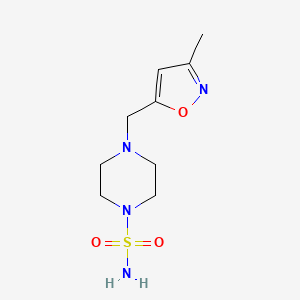
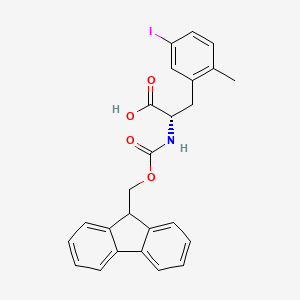
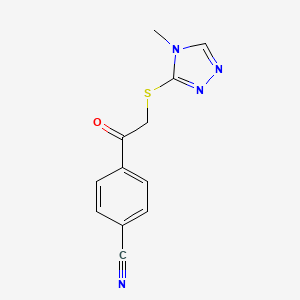
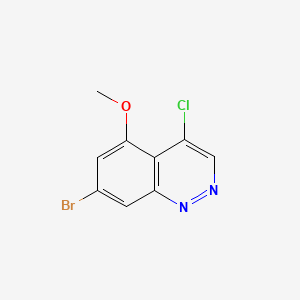

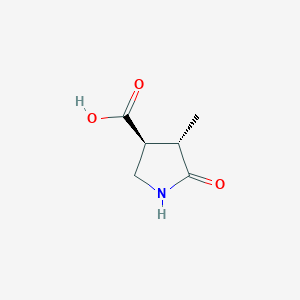
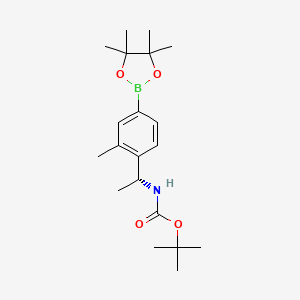
![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
